molecular formula C8H7ClF3NO2 B1375567 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride CAS No. 918667-28-4

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride

Cat. No.: B1375567
CAS No.: 918667-28-4
M. Wt: 241.59 g/mol
InChI Key: YGSNRIVWQPNEIT-UHFFFAOYSA-N
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Description

“2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 918667-28-4 . It has a molecular weight of 241.6 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6F3NO2.ClH/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14;/h1-3H,12H2,(H,13,14);1H .

Scientific Research Applications

Detection of Reactive Oxygen Species

One of the significant applications of 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride and its related compounds is in the development of novel fluorescence probes. These probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2- [6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), have been synthesized to selectively detect highly reactive oxygen species (hROS). These probes can differentiate between various reactive oxygen species, providing valuable insights in biological and chemical applications (Setsukinai et al., 2003).

Antiparasitic Properties

Studies have also explored the antiparasitic properties of compounds related to this compound. Position 2 substitution-bearing 6-Nitro- and 6-Amino-Benzothiazoles, along with their corresponding anthranilic acid derivatives, have been investigated for their in vitro antiparasitic properties. These compounds showed promising activity against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).

Synthesis and Characterization of Chemical Compounds

The compound and its variants are also used in the synthesis and characterization of various chemical compounds. For instance, the infra-red spectrum and zwitterion structure of meta aminobenzoic acid were studied to understand its physical and chemical properties (Gopal et al., 1967). Additionally, polymorphism and cocrystal salt formation studies have been conducted on related compounds (Zhoujin et al., 2022).

Pharmacokinetics and Drug Metabolism Studies

The compound's derivatives have been studied in pharmacokinetic and drug metabolism research. Quantitative structure-metabolism relationships for substituted benzoic acids in rats have been investigated to understand the metabolic fate of these compounds, which is vital for drug development (Ghauri et al., 1992).

Photophysical Properties

Research into the photophysical properties of certain compounds, including those related to this compound, has been conducted. For example, the synthesis and study of new heteroleptic Hg(II) complexes reveal insights into their photophysical characteristics (Mobin et al., 2016).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14;/h1-3H,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSNRIVWQPNEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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